

Physical and chemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone

Cat. No.: B1443250

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone**

Abstract

This document provides a comprehensive technical overview of **4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone**, a heterocyclic compound with significant potential as a building block in medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a proposed synthetic route, and a workflow for its analytical characterization. While this molecule is cataloged by several chemical suppliers, detailed experimental data remains scarce in peer-reviewed literature. Therefore, this guide integrates available data with established chemical principles to offer scientifically grounded insights for researchers. The presence of a tertiary alcohol on a cyclohexanone scaffold, combined with a methoxypyridine moiety, presents a unique three-dimensional structure and a rich chemical functionality for elaboration in drug discovery programs.

Nomenclature and Chemical Structure

The unique structure of this compound, featuring a substituted pyridine ring attached to a cyclohexanone core, is key to its utility.

- IUPAC Name: 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]
- CAS Number: 708273-57-8[1][2][3][4]

- Molecular Formula: C₁₂H₁₅NO₃[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: 4-Hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexanone[\[4\]](#)

Chemical Structure:

Caption: 2D structure of **4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone**.

Physicochemical Properties

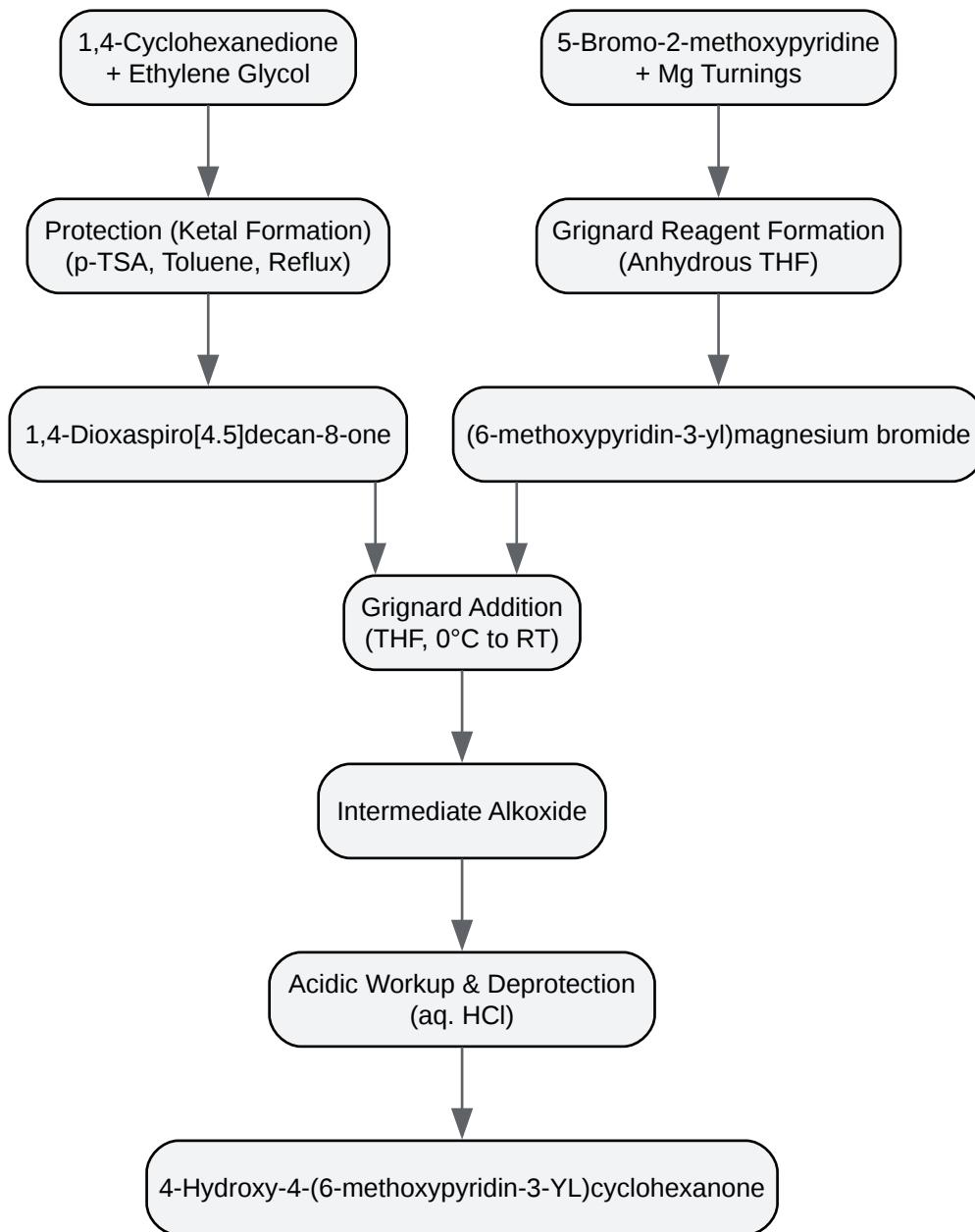
The majority of available data on the physicochemical properties of this compound are computationally predicted. These values provide useful estimates for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

Property	Value	Source
Molecular Weight	221.25 g/mol	[1] [4]
Appearance	Assumed to be a solid at room temperature	-
Boiling Point (predicted)	389.6 °C at 760 mmHg	[1]
Density (predicted)	1.23 g/cm ³	[1]
Polar Surface Area	59.42 Å ²	[2]
XLogP3 (predicted)	1.4	-
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	3	[2]

Note: Experimental data for properties such as melting point and solubility are not readily available in public literature.

Proposed Synthesis Pathway

While a specific published synthesis for **4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone** is not available, a highly plausible and efficient route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected cyclohexanone. This approach is a standard and robust method for creating tertiary alcohols.

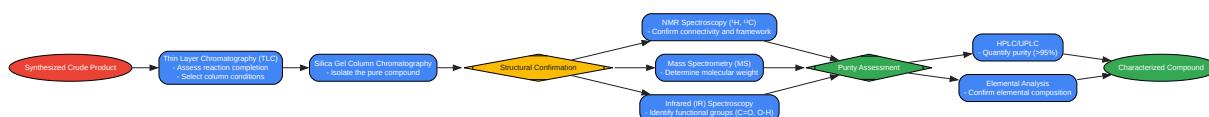

Core Logic: The synthesis hinges on the Grignard reaction, a cornerstone of C-C bond formation. To ensure selectivity, one of the ketones in the starting material, 1,4-cyclohexanone, must be protected. The methoxypyridine moiety is introduced via its organomagnesium (Grignard) derivative, which then attacks the unprotected ketone. A final deprotection step yields the target molecule.

Step-by-Step Protocol:

- Protection of 1,4-Cyclohexanone:
 - Rationale: To prevent the Grignard reagent from reacting non-selectively with both carbonyl groups of 1,4-cyclohexanone, one must be temporarily masked. An ethylene glycol ketal is a common and reliable protecting group for ketones under neutral or basic conditions.
 - Procedure:
 1. Dissolve 1,4-cyclohexanone (1.0 eq) and ethylene glycol (1.1 eq) in toluene.
 2. Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
 3. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
 4. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
 5. Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.
- Formation of the Grignard Reagent:
 - Rationale: 5-bromo-2-methoxypyridine is converted into its corresponding Grignard reagent, creating a potent carbon nucleophile.

- Procedure:
 1. To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).
 2. Add a small crystal of iodine to initiate the reaction.
 3. Slowly add a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.
 4. The reaction is exothermic and should be maintained at a gentle reflux. If necessary, gentle heating can be applied to sustain the reaction.
 5. Continue stirring until the magnesium is consumed. The resulting dark solution is the Grignard reagent.
- Grignard Addition and Deprotection:
 - Rationale: The pyridinyl Grignard reagent attacks the unprotected ketone of 1,4-dioxaspiro[4.5]decan-8-one. The subsequent acidic workup serves two purposes: to protonate the intermediate alkoxide, forming the tertiary alcohol, and to hydrolyze the ketal, restoring the second ketone.
 - Procedure:
 1. Cool the Grignard reagent solution to 0 °C.
 2. Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF.
 3. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 4. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 5. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect deprotection.

6. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
7. Purify the crude product by column chromatography on silica gel to obtain **4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone**.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analytical characterization.

Predicted Spectral Characteristics:

- ^1H NMR: The spectrum is expected to show characteristic signals for the methoxy group (~3.9 ppm, singlet), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm range), and aliphatic protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton will appear as a broad singlet.
- ^{13}C NMR: Key signals would include the carbonyl carbon (~210 ppm), carbons of the pyridine ring (110-165 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~55 ppm).
- IR Spectroscopy: Strong absorption bands are expected for the hydroxyl (O-H) stretch (~3400 cm^{-1}) and the ketone (C=O) stretch (~1715 cm^{-1}).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observed at m/z 221 or 222, respectively, confirming the molecular weight.

Applications in Drug Discovery

While no specific application for this compound is documented, its structural motifs are prevalent in pharmacologically active molecules. The 6-methoxypyridine unit is found in numerous CNS agents and kinase inhibitors, valued for its hydrogen bonding capability and metabolic stability. The 4-hydroxycyclohexanone core provides a rigid, three-dimensional scaffold that can position substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.

This molecule serves as an excellent starting point for generating a library of derivatives through:

- Derivatization of the hydroxyl group: Esterification or etherification to explore new binding interactions.
- Modification of the ketone: Reductive amination to introduce new amine side chains or conversion to other functional groups.
- Substitution on the pyridine ring: Further functionalization if required.

Conclusion

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and analysis. By leveraging established chemical principles, researchers can confidently incorporate this versatile building block into their discovery programs to explore novel chemical space and develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]

- 3. chemuniverse.com [chemuniverse.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443250#physical-and-chemical-properties-of-4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com